molecular formula C12H10N2O B6595800 5,6-Dihydrobenzo[h]quinazolin-2-ol CAS No. 4786-77-0

5,6-Dihydrobenzo[h]quinazolin-2-ol

Cat. No.: B6595800
CAS No.: 4786-77-0
M. Wt: 198.22 g/mol
InChI Key: GFKPHFVPAHMSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydrobenzo[h]quinazolin-2-ol is a heterocyclic organic compound that consists of a benzene ring fused to a quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with formic acid, followed by cyclization to form the quinazoline ring .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzo[h]quinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydrobenzo[h]quinazolin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydrobenzo[h]quinazolin-2-ol involves the inhibition of specific pathways associated with inflammation. It has been shown to block the activation and phosphorylation of IκBα, reduce the expression of NLRP3 inflammatory vesicle-associated proteins, and inhibit the activation of the NF-κB pathway . These actions collectively contribute to its anti-neuroinflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrobenzo[h]quinazolin-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit neuroinflammatory pathways makes it particularly valuable in medicinal research .

Properties

IUPAC Name

5,6-dihydro-1H-benzo[h]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14-12/h1-4,7H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPHFVPAHMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279389
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-77-0
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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